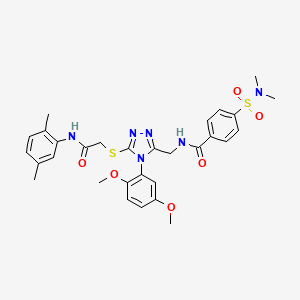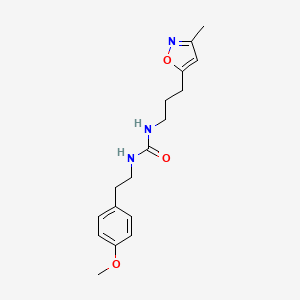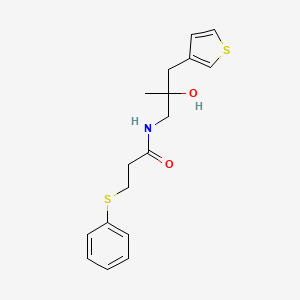
3-Bromo-2-(dimethoxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(dimethoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrO3. It has a molecular weight of 259.1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(dimethoxymethyl)benzaldehyde is 1S/C10H11BrO3/c1-13-10(14-2)9-7(6-12)4-3-5-8(9)11/h3-6,10H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Chemical Synthesis and Modifications
3-Bromo-2-(dimethoxymethyl)benzaldehyde and its derivatives are pivotal in the field of chemical synthesis. For instance, the compound has been used in the selective ortho-bromination of substituted benzaldoximes, using a palladium-catalyzed C-H activation, which serves as a critical step in synthesizing substituted 2-bromobenzaldehydes. The process involves a three-step sequence, highlighting the compound's importance in complex chemical synthesis procedures (Dubost et al., 2011).
In Pharmaceutical Research
The compound has shown significance in pharmaceutical research, particularly in the synthesis of amorfrutins A and B. The study demonstrates that 3,5-Dimethoxy-benzaldehyde, closely related to 3-Bromo-2-(dimethoxymethyl)benzaldehyde, can be used as a starting material to synthesize amorfrutins A and B, showcasing its role in the development of compounds with cytotoxic properties, which are crucial for cancer research (Brandes et al., 2020).
As a Building Block in Organic Chemistry
The dimer of 3-bromo-6-dimethylamino-1-azafulvene, closely related to our compound of interest, has been shown to act as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde. This functionality underlines the compound's versatility in synthesizing various substituted pyrrole-2-carboxaldehydes, pivotal for various organic synthesis applications (Muchowski & Hess, 1988).
Antimicrobial Applications
The compound's derivatives have been used to synthesize antimicrobial additives for lubricating oils and fuels. Specifically, trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes, synthesized from chloromethylbenzyl ether and chloro(bromo)-substituted benzaldehydes, have shown promising results as antimicrobial additives, indicating the compound's potential in enhancing the safety and longevity of industrial products (Talybov et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-(dimethoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(14-2)9-7(6-12)4-3-5-8(9)11/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKBYLXXZAXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC=C1Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Ethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2661957.png)
![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)

![6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2661962.png)



![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)
methanone oxime](/img/structure/B2661972.png)

![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)